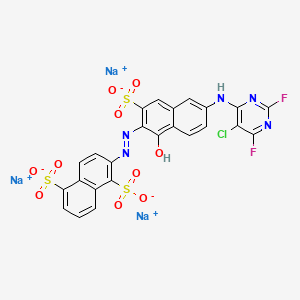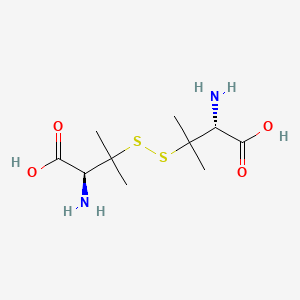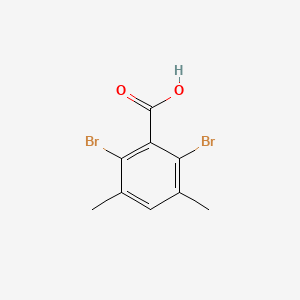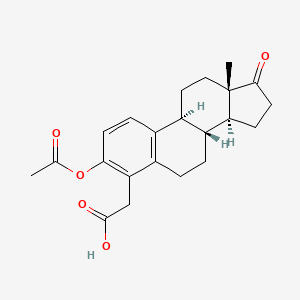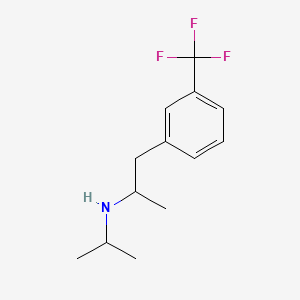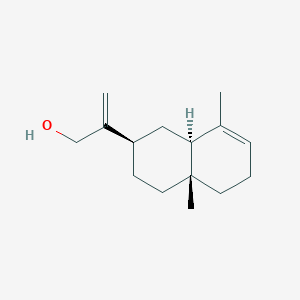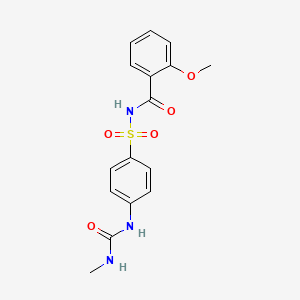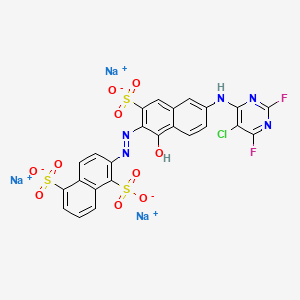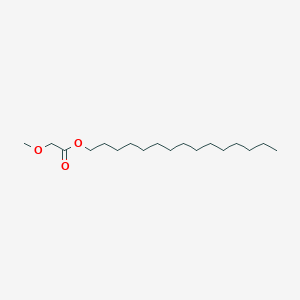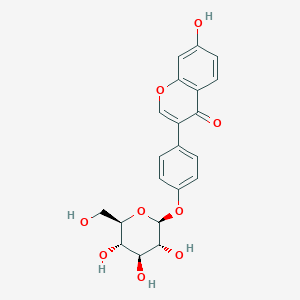
Daidzein-4'-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a type of phytoestrogen, which means it can mimic the effects of estrogen in the body. Daidzein-4’-glucoside has garnered significant attention due to its various biological activities, including antioxidant, anti-inflammatory, antibacterial, and antidiabetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Daidzein-4’-glucoside can be synthesized through enzymatic glycosylation. One common method involves the use of β-glucosidase to glycosylate daidzein, resulting in the formation of daidzein-4’-glucoside . This reaction typically occurs under mild conditions, making it an efficient and environmentally friendly approach.
Industrial Production Methods: In industrial settings, daidzein-4’-glucoside is often produced through bioconversion processes using cultured plant cells or microorganisms. These methods leverage the natural biosynthetic pathways of the host organisms to convert daidzein into its glucoside form . This approach is advantageous due to its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Daidzein-4’-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidase can convert daidzein-4’-glucoside back to its aglycone form, daidzein.
Oxidation: Oxidative reactions can be carried out using reagents like hydrogen peroxide or molecular oxygen under catalytic conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Daidzein
Oxidation: Various oxidized derivatives of daidzein
Reduction: Reduced forms of daidzein
Applications De Recherche Scientifique
Daidzein-4’-glucoside has a wide range of applications in scientific research:
Chemistry:
Biology:
Medicine:
- Explored for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and diabetes .
- Studied for its neuroprotective and anti-inflammatory properties .
Industry:
Mécanisme D'action
Daidzein-4’-glucoside exerts its effects primarily through its interaction with estrogen receptors, mimicking the action of estrogen in the body . It can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation . Additionally, it has been shown to inhibit enzymes such as aldehyde dehydrogenase, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Genistein-4’-glucoside (Genistin): Another isoflavone glycoside found in soybeans, known for its antioxidant and anticancer properties.
Glycitein-4’-glucoside (Glycitin): Found in soybeans, it has similar estrogenic and antioxidant activities.
Uniqueness: Daidzein-4’-glucoside is unique due to its specific glycosylation pattern, which influences its bioavailability and biological activity. Compared to genistin and glycitin, daidzein-4’-glucoside has been more extensively studied for its potential therapeutic applications, particularly in the context of cancer and cardiovascular diseases .
Propriétés
Formule moléculaire |
C21H20O9 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
7-hydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-4-1-10(2-5-12)14-9-28-15-7-11(23)3-6-13(15)17(14)24/h1-7,9,16,18-23,25-27H,8H2/t16-,18-,19+,20-,21-/m1/s1 |
Clé InChI |
FIENOOOOPYEDMI-QNDFHXLGSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


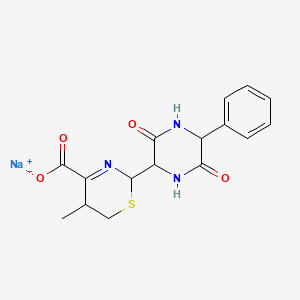
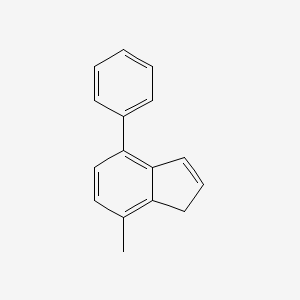

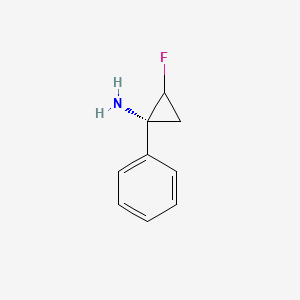
![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)
